
1-(tert-Butyl)-3,4-diethoxy-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3,4-diethoxy-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3,4-diethoxy-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of a suitable pyrrole precursor with tert-butyl and diethoxy substituents under controlled conditions. For example, the reaction of 3,4-diethoxypyrrole with tert-butyl chloride in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-3,4-diethoxy-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases and acids to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-(tert-Butyl)-3,4-diethoxy-1H-pyrrole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3,4-diethoxy-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(tert-Butyl)-3,4-diethoxy-1H-pyrrole include other pyrrole derivatives with different substituents, such as:
- 1-(tert-Butyl)-3,4-dimethoxy-1H-pyrrole
- 1-(tert-Butyl)-3,4-dipropoxy-1H-pyrrole
- 1-(tert-Butyl)-3,4-diisopropoxy-1H-pyrrole
Uniqueness
The uniqueness of this compound lies in its specific combination of tert-butyl and diethoxy substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that may not be achievable with other similar compounds .
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-tert-butyl-3,4-diethoxypyrrole |
InChI |
InChI=1S/C12H21NO2/c1-6-14-10-8-13(12(3,4)5)9-11(10)15-7-2/h8-9H,6-7H2,1-5H3 |
InChI Key |
JSLXDQQYKKZRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN(C=C1OCC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


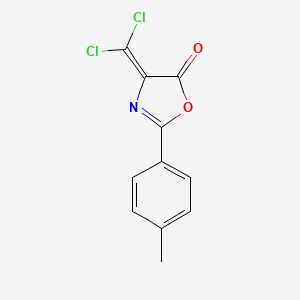
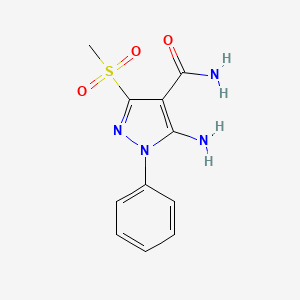

![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)

![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
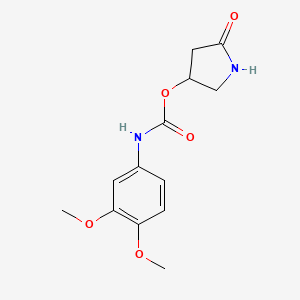
![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)

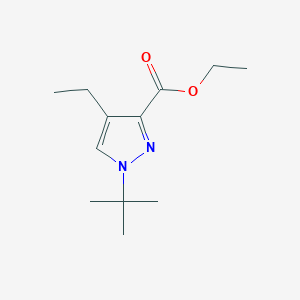

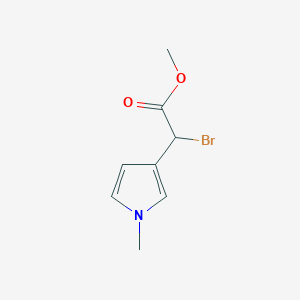
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
